Fmoc-d-beta-methylisoleucine
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Overview
Description
Fmoc-d-beta-methylisoleucine is a derivative of isoleucine, an essential amino acid. It is commonly used in peptide synthesis due to its unique structural properties. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group during the synthesis process .
Mechanism of Action
Target of Action
Fmoc-d-beta-methylisoleucine, also known as Fmoc-D-b-methylisoleucine, is primarily used in the field of proteomics research . The compound’s primary target is the amine group of amino acids . It serves as a protecting group for amines during peptide synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of Fmoc carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the chemical synthesis of peptides . It allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread .
Result of Action
The introduction and subsequent removal of the Fmoc group enable the successful synthesis of peptides . This process facilitates the formation of peptide bonds without causing unwanted side reactions . The result is the creation of peptides of significant size and complexity, which are valuable resources for research in the post-genomic world .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Additionally, the fluorenyl group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions . The specific conditions of the peptide synthesis process, such as the pH and temperature, can also influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
It is known that Fmoc-modified amino acids and short peptides, such as Fmoc-d-beta-methylisoleucine, possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .
Cellular Effects
Studies on similar Fmoc-modified dipeptides have shown that they can exhibit cell type-dependent biological activity . For example, Fmoc-phenylalanine-valine (Fmoc-FV) hydrogels showed higher cell proliferation in HUVEC or MDA-MB231 cells than WJ-MSCs
Molecular Mechanism
It is known that the Fmoc group plays a significant role in the chemical synthesis of peptides . The base-mediated cleavage of the Fmoc group and subsequent DBF adduct is a proposed mechanism .
Temporal Effects in Laboratory Settings
It is known that Fmoc-modified amino acids and short peptides can form hydrogels that exhibit cell type-dependent biological activity
Metabolic Pathways
It is known that Fmoc-modified amino acids and short peptides can self-assemble due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
Subcellular Localization
It is known that Fmoc-modified amino acids and short peptides can self-assemble due to the inherent hydrophobicity and aromaticity of the Fmoc moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-d-beta-methylisoleucine typically involves the protection of the amino group of d-beta-methylisoleucine with the Fmoc group. This can be achieved by reacting d-beta-methylisoleucine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions must be carefully controlled to ensure the efficient formation of the Fmoc-protected amino acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques to produce the compound in bulk. The use of high-throughput synthesis methods allows for the efficient production of large quantities of this compound .
Chemical Reactions Analysis
Types of Reactions
Fmoc-d-beta-methylisoleucine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, resulting in the formation of the free amino acid.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include the free amino acid after deprotection and the desired peptide or peptide derivative after coupling reactions .
Scientific Research Applications
Fmoc-d-beta-methylisoleucine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Fmoc-d-alanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-d-valine: Similar in structure and used for similar applications in peptide synthesis.
Uniqueness
Fmoc-d-beta-methylisoleucine is unique due to the presence of a beta-methyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-22(2,3)19(20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,4,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFMEQGAIAYJMN-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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